N-[(2,5-dimethylphenyl)sulfonyl]valine

Medicinal Chemistry Physicochemical Property Analysis Drug Discovery

N-[(2,5-Dimethylphenyl)sulfonyl]valine (CAS 1009346-46-6) is a synthetic, non-peptide small molecule composed of a valine amino acid scaffold with a 2,5-dimethylphenylsulfonyl substituent attached to the α-amino group. It has a molecular formula of C13H19NO4S and a molecular weight of 285.36 g/mol.

Molecular Formula C13H19NO4S
Molecular Weight 285.36
CAS No. 1009346-46-6
Cat. No. B2957961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,5-dimethylphenyl)sulfonyl]valine
CAS1009346-46-6
Molecular FormulaC13H19NO4S
Molecular Weight285.36
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16)
InChIKeyRSFWLMSKHBUENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[(2,5-Dimethylphenyl)sulfonyl]valine (CAS 1009346-46-6): A Sulfonylated Valine Derivative for Protease Research


N-[(2,5-Dimethylphenyl)sulfonyl]valine (CAS 1009346-46-6) is a synthetic, non-peptide small molecule composed of a valine amino acid scaffold with a 2,5-dimethylphenylsulfonyl substituent attached to the α-amino group . It has a molecular formula of C13H19NO4S and a molecular weight of 285.36 g/mol . This sulfonamide derivative belongs to a class of compounds investigated for their potential to interact with enzyme active sites, particularly proteases, owing to the electrophilic nature of the sulfonyl group .

Why N-[(2,5-Dimethylphenyl)sulfonyl]valine Cannot Be Interchanged with Other Sulfonylated Amino Acids


The specific substitution pattern of the 2,5-dimethylphenylsulfonyl group on the valine backbone imparts distinct physicochemical properties that directly influence molecular recognition and reactivity . Simply substituting a similar sulfonylated amino acid, such as a para-toluenesulfonyl derivative or a leucine-based analog, alters key parameters including lipophilicity (LogP) and topological polar surface area (tPSA), which are critical for passive permeability and target binding . Furthermore, synthetic methodologies for this compound require precise control to avoid racemization and preserve chirality, a process not universally applicable to all analogs . Therefore, generic substitution without quantitative validation compromises experimental reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation of N-[(2,5-Dimethylphenyl)sulfonyl]valine vs. Closest Analogs


Lipophilicity Advantage: 1.3-Fold Higher LogP than N-[(4-Methylphenyl)sulfonyl]valine

N-[(2,5-Dimethylphenyl)sulfonyl]valine exhibits a calculated LogP of 3.16, indicating significantly higher lipophilicity compared to its para-toluenesulfonyl analog, N-[(4-methylphenyl)sulfonyl]valine, which has a LogP of 2.42 . This difference corresponds to a 1.3-fold increase in partition coefficient, which can influence membrane permeability and distribution in biological assays.

Medicinal Chemistry Physicochemical Property Analysis Drug Discovery

Structural Uniqueness: 2,5-Dimethyl Substitution Pattern Differentiates from 4-Methyl Analog

The presence of two methyl groups at the 2- and 5- positions of the phenyl ring in N-[(2,5-dimethylphenyl)sulfonyl]valine distinguishes it from the more common 4-methyl (para-tolyl) analog . This substitution pattern results in a higher topological polar surface area (tPSA) of 91.85 Ų compared to 83.5 Ų for the 4-methyl analog . The increased steric bulk and altered electronic distribution can affect binding pocket complementarity and metabolic stability.

Structure-Activity Relationship Sulfonamide Chemistry Chemical Synthesis

Purity and Characterization: Documented 96% Purity and Melting Point of 121-122°C

N-[(2,5-Dimethylphenyl)sulfonyl]valine is supplied with a verified purity of 96% and a melting point of 121-122°C [1]. This level of characterization is critical for ensuring reproducibility in biological assays and synthetic applications. In contrast, the melting point of the analog N-[(4-methylphenyl)sulfonyl]valine is reported inconsistently across vendors, with values ranging from 100°C to 133°C depending on the source , indicating potential variability in polymorphic forms or purity.

Quality Control Analytical Chemistry Procurement Specifications

Functional Group Specificity: Sulfonamide of Valine vs. Glycine or Leucine Analogs

The valine-derived sulfonamide N-[(2,5-dimethylphenyl)sulfonyl]valine offers a distinct steric and hydrophobic profile compared to analogous glycine or leucine derivatives. For instance, the valine analog has a molecular weight of 285.36 g/mol and a calculated LogP of 3.16, whereas the glycine derivative (N-(2,5-dimethylphenylsulfonyl)glycine) is significantly smaller (243.28 g/mol) and less lipophilic . The leucine derivative (N-(2,5-dimethylphenylsulfonyl)leucine) is larger (299.39 g/mol) and has a higher LogP of 3.55 [1]. The intermediate size and lipophilicity of the valine derivative position it as a balanced scaffold for probing steric tolerance in enzyme active sites.

Enzyme Inhibition Protease Substrate Mimicry Chemical Biology

Recommended Applications for N-[(2,5-Dimethylphenyl)sulfonyl]valine in Research and Development


Protease Inhibitor Screening and SAR Studies

As a sulfonamide-containing valine derivative, N-[(2,5-dimethylphenyl)sulfonyl]valine is a logical candidate for screening against serine and cysteine proteases, where it may act as a reversible inhibitor by mimicking the native substrate's binding mode . Its distinct LogP and tPSA profile (Section 3, Item 1 & 2) make it a valuable comparator for assessing how lipophilicity and steric bulk influence inhibitor potency and selectivity.

Chemical Probe for Enzyme Active Site Mapping

The defined physicochemical properties and structural uniqueness of N-[(2,5-dimethylphenyl)sulfonyl]valine (Section 3, Item 2 & 4) support its use as a chemical probe to map the steric and electronic requirements of enzyme active sites. Its intermediate size and balanced lipophilicity make it suitable for crystallography or NMR studies aimed at elucidating binding interactions.

Building Block for Peptidomimetic Synthesis

With a verified purity of 96% and a well-characterized melting point (Section 3, Item 3), N-[(2,5-dimethylphenyl)sulfonyl]valine serves as a reliable starting material for the synthesis of more complex peptidomimetics. Its sulfonamide moiety can act as a stable, non-hydrolyzable isostere of the amide bond, enhancing metabolic stability in lead compounds .

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